Thyroxine glucuronide

Description

Overview of Thyroid Hormone Conjugation Pathways

The metabolism of thyroid hormones is a complex process involving several biochemical pathways designed to control hormone activity and ensure their proper elimination. In addition to the well-known pathway of deiodination, which converts T4 to the more active triiodothyronine (T3) or to inactive metabolites, conjugation pathways are of significant importance. nih.govnih.gov These "phase II" metabolic reactions, including glucuronidation and sulfation, attach a molecule to the thyroid hormone, thereby altering its properties. nih.gov

Glucuronidation as a Major Metabolic Route

Glucuronidation is a primary route for the metabolism of thyroxine. nih.govoup.com This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the thyroxine molecule. oup.com This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). oup.combioscientifica.com The resulting thyroxine glucuronide is more water-soluble than thyroxine itself, which is a critical step for its subsequent excretion. hmdb.caeur.nl Glucuronidation can occur at two sites on the thyroxine molecule: the phenolic hydroxyl group, forming a phenolic glucuronide, and the carboxyl group of the alanine (B10760859) side chain, forming an acyl glucuronide. nih.gov The formation of T4 phenolic glucuronide is generally favored. nih.govdoi.org

The liver is a primary site for thyroxine glucuronidation, although this process also occurs in other tissues such as the jejunum and kidney. capes.gov.br In fact, studies have shown that intestinal glucuronidation activity can be even higher than in the liver, suggesting a significant role for the gut in thyroxine metabolism and its enterohepatic circulation. tandfonline.com

Interplay with Other Conjugation Pathways

Glucuronidation does not occur in isolation but rather in concert with other metabolic pathways, most notably sulfation and deiodination. nih.govnih.gov Sulfation, like glucuronidation, is a conjugation reaction that increases the water solubility of thyroid hormones. nih.gov However, a key difference is that sulfated thyroid hormones are rapidly degraded by the type 1 deiodinase (D1) enzyme, making sulfation a step towards irreversible inactivation. nih.gov

Contribution to Hormone Homeostasis and Clearance

The formation of this compound is a critical mechanism for maintaining thyroid hormone homeostasis. By converting T4 into a form that can be readily excreted, glucuronidation contributes to the clearance of thyroid hormones from the body. oup.combioscientifica.com It is estimated that about 20% of the daily production of T4 is eliminated through the feces, likely following biliary excretion of its glucuronide conjugate. nih.gov

This process is not simply a one-way street to elimination. This compound excreted into the bile and then into the intestines can be hydrolyzed by bacterial β-glucuronidases. nih.gov This action liberates the original thyroxine, which can then be reabsorbed into the circulation. nih.govnih.gov This "enterohepatic circulation" creates a reservoir of thyroid hormone that can be drawn upon, adding another layer of regulation to thyroid hormone availability. nih.govresearchgate.net

Historical Context of this compound Research

The investigation into the metabolism of thyroid hormones has a rich history. Following the discovery of iodine's importance for thyroid function in the 19th century, the advent of radioactive iodine and paper chromatography in the 1940s revolutionized the field. nih.gov Early studies in the mid-20th century using radiolabeled T4 revealed that a significant portion of the hormone was found in the liver, bile, and gastrointestinal tract, pointing towards a major route of elimination. nih.gov

Data Tables

Table 1: Key Enzymes in Thyroxine Glucuronidation

| Enzyme Family | Specific Isoforms Involved | Primary Function |

|---|

Table 2: Comparison of Thyroxine Conjugation Pathways

| Pathway | Primary Enzyme Type | Fate of Conjugate | Role in Homeostasis |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Biliary excretion, potential for enterohepatic recirculation. nih.gov | Clearance and creation of a reabsorbable hormone pool. nih.govnih.gov |

Table 3: Tissue-Specific Glucuronidation of Thyroxine

| Tissue | Relative Activity | Significance |

|---|---|---|

| Liver | High | Major site of T4 glucuronidation for biliary excretion. capes.gov.brtandfonline.com |

| Jejunum (Intestine) | Higher than liver in some studies | Important for enterohepatic circulation and first-pass metabolism. tandfonline.com |

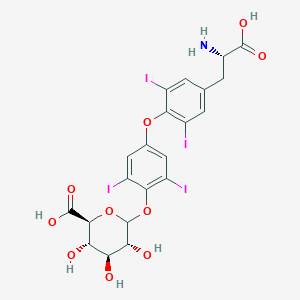

Structure

3D Structure

Properties

CAS No. |

21462-56-6 |

|---|---|

Molecular Formula |

C21H19I4NO10 |

Molecular Weight |

953.0 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H19I4NO10/c22-8-1-6(3-12(26)19(30)31)2-9(23)16(8)34-7-4-10(24)17(11(25)5-7)35-21-15(29)13(27)14(28)18(36-21)20(32)33/h1-2,4-5,12-15,18,21,27-29H,3,26H2,(H,30,31)(H,32,33)/t12-,13-,14-,15+,18-,21+/m0/s1 |

InChI Key |

RGHRJBIKIYUHEV-OBOXGAGSSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)I)I)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N |

Appearance |

White to Pale Yellow Solid |

melting_point |

>169°C |

Other CAS No. |

21462-56-6 |

physical_description |

Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

Thyroxine 4’-O-β-D-Glucuronide; 4-[4-[(2S)-2-Amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenyl β-D-Glucopyranosiduronic ccAcid; |

Origin of Product |

United States |

Biosynthesis and Enzymology of Thyroxine Glucuronide

Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs) Mediating Formation

The formation of thyroxine glucuronide is mediated by specific isoforms of the UGT enzyme superfamily. These enzymes are primarily located in the liver, but are also found in other tissues such as the jejunum and kidney. nih.gov The UGTs facilitate the transfer of a glucuronic acid moiety from the high-energy donor, uridine diphosphate glucuronic acid (UDPGA), to the thyroxine molecule. oup.com This process increases the water solubility of thyroxine, aiding its excretion from the body, primarily through the bile. doi.orgresearchgate.net

Studies utilizing recombinant human UGT isoforms have identified several members of the UGT1A and UGT2B subfamilies that exhibit activity towards thyroxine. nih.gov Specifically, enzymes within the UGT1A subfamily are considered the main catalysts for thyroxine glucuronidation in the human liver. researchgate.netnih.gov

UGT Isoforms Catalyzing Thyroxine Glucuronidation in Humans

Research has pinpointed several key UGT isoforms responsible for the glucuronidation of thyroxine in humans. The primary enzymes involved are members of the UGT1A subfamily, with varying contributions from different isoforms. researchgate.netnih.gov

UGT1A1 is a major hepatic enzyme involved in the glucuronidation of thyroxine. researchgate.netnih.gov The activity of thyroxine glucuronidation in human liver microsomes shows a strong correlation with the activity of bilirubin (B190676) O-glucuronosyltransferase, a known function of UGT1A1. nih.gov This suggests that UGT1A1 is a primary contributor to this metabolic pathway in the liver. nih.gov While UGT1A1 demonstrates a high affinity for thyroxine, its catalytic capacity may be lower compared to other UGT isoforms. researchgate.net Genetic variations in the UGT1A1 gene, such as the UGT1A1*28 polymorphism, have been shown to influence the rate of thyroxine glucuronidation. researchgate.netnih.gov Inhibition studies have further confirmed the role of UGT1A1, as bilirubin, a known inhibitor of this isoform, significantly reduces thyroxine glucuronidation in human liver microsomes. nih.govniph.go.jp

UGT1A9 also contributes to the glucuronidation of thyroxine, although its role in the liver appears to be less prominent than that of UGT1A1 and UGT1A3. nih.govresearchgate.net While recombinant UGT1A9 shows definite activity towards thyroxine, correlation analyses in human liver microsomes did not find a strong link between UGT1A9 levels and thyroxine glucuronidation activity. nih.gov However, UGT1A9 is considered a key enzyme in thyroxine glucuronidation within the kidney. nih.govniph.go.jpoup.com Inhibition studies using propofol, an inhibitor of UGT1A9, did not significantly reduce thyroxine glucuronidation in liver microsomes, further suggesting a more specialized role for this isoform in extrahepatic tissues. nih.gov

UGT1A10 is an extrahepatic enzyme that displays significant activity in catalyzing the glucuronidation of thyroxine. nih.govnih.gov This isoform is not typically detected in the liver but is expressed in the gastrointestinal tract, particularly the jejunum, and the kidney. nih.govnih.govresearchgate.net In the jejunum, UGT1A10, along with UGT1A8, is thought to be a primary contributor to the first-pass metabolism of thyroxine. nih.govresearchgate.net Kinetic analyses have shown that recombinant UGT1A10 has a high capacity for thyroxine glucuronidation. nih.govniph.go.jp

The UGT2B subfamily of enzymes also plays a role in thyroxine metabolism, with UGT2B4 being identified as a contributor. doi.orgresearchgate.net Studies with recombinant human UGTs have shown that UGT2B4 can catalyze the formation of the phenolic glucuronide of thyroxine. doi.org However, its activity level is generally considered to be lower when compared to the key isoforms of the UGT1A subfamily. researchgate.net

Data on UGT Isoforms in Thyroxine Glucuronidation

The following table summarizes the kinetic parameters of various human UGT isoforms involved in the glucuronidation of thyroxine. This data is derived from studies using recombinant enzymes.

| UGT Isoform | Apparent Km (μM) | Corrected Vmax (pmol/min/unit) | Intrinsic Clearance (Vmax/Km) (μl/min/unit) |

| UGT1A1 | 104.9 ± 6.6 | 75.7 ± 0.7 | 0.7 ± 0.1 |

| UGT1A3 | 33.2 ± 2.2 | 204.0 ± 11.9 | 6.2 ± 0.1 |

| UGT1A9 | 24.1 ± 1.2 | 9.0 ± 1.5 | 0.4 ± 0.0 |

| UGT1A10 | 96.3 ± 27.3 | 349.4 ± 62.6 | 3.7 ± 0.4 |

Data sourced from a study by Ohno et al. (2008). niph.go.jp Note that some isoforms, like UGT1A3 and UGT1A10, exhibited substrate inhibition kinetics.

UGT1A10 Involvement

UGT Isoforms Catalyzing Thyroxine Glucuronidation in Rodents

While the UGT1A subfamily is recognized as the primary group of enzymes responsible for thyroxine glucuronidation in rats, research has identified significant differences in the catalytic efficiencies of individual isoforms. scispace.commdma.ch Historically, UGT1A1 and UGT1A6 were considered the most important isoforms for this process. scispace.comgenecards.org However, more recent and detailed investigations using recombinant rat UGT proteins have revealed a more complex hierarchy of activity, highlighting the predominant role of other isoforms. scispace.comresearchgate.netoup.com

In rodent studies, UGT1A1 has long been implicated in the metabolism of thyroxine. scispace.comniph.go.jp Studies utilizing Gunn rats, which have a genetic deficiency in UGT1A enzymes, show impaired T4 glucuronidation, supporting the role of this subfamily. mdma.ch When tested directly, recombinant rat UGT1A1 demonstrates the ability to catalyze the glucuronidation of T4, though at a rate considerably lower than other isoforms. scispace.comoup.com In one comparative study, the rate of T4 glucuronide formation by UGT1A1 was measured at 3.4 ± 0.1 pmol/min·mg protein. scispace.comoup.com Despite this relatively low intrinsic activity, UGT1A1 is a major UGT1 component in the liver of untreated mature rats, suggesting it contributes to the baseline metabolic clearance of thyroxine. scispace.com

Similar to UGT1A1, UGT1A6 has been traditionally viewed as an important enzyme in thyroxine glucuronidation in rats. scispace.comgenecards.org Its expression can be induced by compounds like 3-methylcholanthrene (B14862) (MC), which corresponds with an increase in T4 glucuronidation activity. niph.go.jpresearchgate.net However, studies with recombinant enzymes have shown that the intrinsic catalytic activity of rat UGT1A6 toward thyroxine is quite low, comparable to that of UGT1A1. scispace.comoup.com The measured rate of T4 glucuronide formation was 3.1 ± 0.3 pmol/min·mg protein. scispace.comoup.com This suggests that while UGT1A6 is involved, its direct contribution may be less significant than previously thought, especially when compared to more efficient isoforms. scispace.comresearchgate.net The induction of T4 glucuronidation by certain chemicals that upregulate UGT1A6 may not be solely explained by this isoform's activity. researchgate.net

Contrary to earlier beliefs, recent evidence has established rat UGT1A7 as the most potent UGT1 isoform in catalyzing the glucuronidation of thyroxine. scispace.comresearchgate.net In experiments using a panel of recombinant rat UGT1 enzymes, UGT1A7 displayed the highest rate of T4-glucuronide formation, recorded at 154.5 ± 7.0 pmol/min·mg protein. scispace.comoup.com This level of activity is approximately 50 times higher than that of UGT1A6. scispace.com Although UGT1A7 protein is virtually undetectable in the livers of untreated rats, it is highly inducible by xenobiotics such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and 3-methylcholanthrene (MC). scispace.comniph.go.jp This potent catalytic capacity indicates that upon induction, UGT1A7 likely plays a key role in the accelerated clearance of thyroxine. scispace.comresearchgate.net

Rat UGT1A2 has emerged as another significant contributor to thyroxine glucuronidation. scispace.comresearchgate.net Studies have demonstrated that recombinant UGT1A2 possesses a moderate to high rate of activity towards T4, measured at 39.8 ± 1.6 pmol/min·mg protein. scispace.comoup.com This rate is substantially higher than that of UGT1A1 and UGT1A6. scispace.comoup.com Like UGT1A7, the UGT1A2 protein is typically expressed at very low or undetectable levels in the liver of untreated rats. scispace.com However, its expression can be upregulated by certain compounds, and it has been identified as a candidate for involvement in the increased glucuronidation of T4 observed under specific conditions. scispace.comniph.go.jp

Table 1: Comparative Activity of Rat UGT1A Isoforms in Thyroxine Glucuronidation

This table summarizes the specific activity of various recombinant rat UGT1A isoforms in catalyzing the formation of this compound. Data is sourced from studies by Kato et al. (2007).

| UGT Isoform (Rat) | Specific Activity (pmol/min·mg protein) | Relative Activity Ranking |

| UGT1A7 | 154.5 ± 7.0 | 1 (Highest) |

| UGT1A2 | 39.8 ± 1.6 | 2 |

| UGT1A1 | 3.4 ± 0.1 | 3 |

| UGT1A6 | 3.1 ± 0.3 | 4 (Lowest) |

UGT1A7 Involvement

Kinetic Characteristics of UGTs in Thyroxine Glucuronidation

The kinetic properties of the UGT enzymes involved in thyroxine metabolism, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), define their efficiency and capacity. These parameters differ among the various UGT isoforms that catalyze the reaction. researchgate.netnih.gov

The primary site of glucuronidation on the thyroxine molecule is the phenolic hydroxyl group on the outer ring, yielding thyroxine phenolic glucuronide. oup.com The formation of this conjugate is the main focus of most enzymology studies. While comprehensive kinetic analyses detailing both Kₘ and Vₘₐₓ for individual rodent UGT isoforms are not widely available in the literature, the maximal velocity, often reported as specific activity, has been characterized for several key enzymes.

Table 2: Kinetic Characteristics of Phenolic Glucuronide Formation by Rat UGT Isoforms

This table presents the available kinetic data for the formation of thyroxine phenolic glucuronide by specific rat UGT isoforms. The values for Vₘₐₓ are derived from specific activity measurements reported by Kato et al. (2007).

| UGT Isoform (Rat) | Apparent Kₘ (µM) | Apparent Vₘₐₓ (pmol/min·mg protein) |

| UGT1A1 | Not Reported | 3.4 ± 0.1 |

| UGT1A2 | Not Reported | 39.8 ± 1.6 |

| UGT1A6 | Not Reported | 3.1 ± 0.3 |

| UGT1A7 | Not Reported | 154.5 ± 7.0 |

Acyl Glucuronide Formation

The formation of thyroxine acyl glucuronide involves the attachment of glucuronic acid to the carboxyl group of thyroxine. Research has identified specific UGT isoforms that are primarily responsible for this reaction.

Studies utilizing recombinant human UGT isoforms have demonstrated that UGT1A3 is the major enzyme catalyzing the formation of thyroxine acyl glucuronide. nih.govdoi.org Minor activity has also been observed with UGT1A1, UGT1A4, and UGT2B7. doi.org The formation of T4 acyl glucuronide is favored at a slightly acidic pH of 6.8, in contrast to the formation of the phenolic glucuronide, which is favored at a more neutral pH of 7.4. nih.govdoi.org

Kinetic studies of UGT1A3 have shown that the enzyme follows Michaelis-Menten kinetics for T4 glucuronidation, with a reported Km of 12.5 μM and a Vmax of 45 pmol/min/mg protein. The specificity of UGT1A3 in this process is further supported by competitive inhibition studies where hecogenin, a UGT1A3 inhibitor, led to a 70% reduction in the formation of acyl glucuronide.

Table 1: Key UGT Isoforms in Thyroxine Acyl Glucuronide Formation

| UGT Isoform | Role in Acyl Glucuronide Formation |

|---|---|

| UGT1A3 | Major isoform responsible for formation. nih.govdoi.org |

| UGT1A1 | Minor activity observed. doi.org |

| UGT1A4 | Minor activity observed. doi.org |

| UGT2B7 | Minor activity observed. doi.org |

Tissue Distribution of UGT Activity for Thyroxine Glucuronidation

The glucuronidation of thyroxine is not confined to a single organ; rather, it occurs in various tissues throughout the body, with the liver, intestine, and kidneys being the primary sites. The expression and activity of different UGT isoforms vary among these tissues, leading to distinct patterns of thyroxine metabolism.

Hepatic Glucuronidation Mechanisms

The liver is a central site for thyroxine glucuronidation. Studies with human liver microsomes have revealed that enzymes from the UGT1A subfamily are the principal catalysts for this process. nih.govresearchgate.net Specifically, UGT1A1 and UGT1A3 have been identified as the major isoforms responsible for hepatic thyroxine glucuronidation. nih.govresearchgate.net

The significant role of UGT1A1 is supported by the strong correlation observed between thyroxine glucuronidation activity and the glucuronidation of bilirubin and ß-estradiol, both of which are known substrates of UGT1A1. nih.gov Furthermore, the levels of UGT1A1 and UGT1A3 protein in liver microsomes are closely correlated with the rate of thyroxine glucuronidation, underscoring their importance. nih.gov Inhibition studies have also shown that bilirubin (a UGT1A1 inhibitor) and 26,26,26,27,27,27-hexafluoro-1α,23(S),25-trihydroxyvitamin D(3) (a UGT1A3 inhibitor) significantly reduce thyroxine glucuronidation in human liver microsomes. nih.gov While UGT1A9 also shows some activity towards thyroxine, its contribution in the liver appears to be less significant. nih.gov

Extrahepatic Glucuronidation (e.g., Intestine, Kidney)

Beyond the liver, the intestine and kidneys are also important sites for thyroxine glucuronidation. oup.com

Intestine: The human jejunum displays considerable thyroxine glucuronidation activity. nih.gov Kinetic and inhibition analyses suggest that UGT1A8 and UGT1A10 are the primary enzymes responsible for this activity in the jejunum, with a lesser contribution from UGT1A1. nih.govnih.govresearchgate.net Notably, UGT1A8 and UGT1A10 are expressed in the gastrointestinal tract but not in the liver, highlighting their specific role in first-pass metabolism of thyroxine. nih.govresearchgate.net The estimated in vivo clearance of thyroxine through intestinal glucuronidation is substantial, approximately half that of the liver. niph.go.jp

Table 2: Tissue Distribution and Key UGT Isoforms for Thyroxine Glucuronidation

| Tissue | Major UGT Isoforms Involved | Vmax (pmol/min/mg) | Km (µM) |

|---|---|---|---|

| Liver | UGT1A1, UGT1A3 nih.govresearchgate.net | 133.4 nih.gov | 85.9 nih.gov |

| Intestine (Jejunum) | UGT1A8, UGT1A10, UGT1A1 nih.gov | 184.6 nih.gov | 24.2 nih.gov |

| Kidney | UGT1A7, UGT1A9, UGT1A10 nih.gov | 22.6 nih.gov | 53.3 nih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Thyroxine (T4) |

| This compound |

| Thyroxine acyl glucuronide |

| UDP-glucuronic acid |

| Bilirubin |

| ß-estradiol |

| 26,26,26,27,27,27-hexafluoro-1α,23(S),25-trihydroxyvitamin D(3) |

Regulation of Thyroxine Glucuronide Formation

Transcriptional Regulation of UGT Enzymes

The synthesis of UGT enzymes is a tightly controlled process, largely governed by transcriptional regulation, which dictates the rate at which the genetic information from the UGT genes is transcribed into messenger RNA (mRNA), ultimately leading to protein production. This regulation is critical in determining the capacity of the liver and other tissues to metabolize thyroxine.

Nuclear Receptor-Mediated Induction

A primary mechanism for the transcriptional control of UGT genes involves nuclear receptors, which are ligand-activated transcription factors. These receptors act as sensors for a wide array of endogenous and xenobiotic substances. pnas.orgnih.gov Upon activation, they bind to specific DNA sequences in the promoter regions of target genes, including those encoding UGT enzymes, thereby modulating their expression. pnas.orgnih.gov The Constitutive Androstane (B1237026) Receptor (CAR) and the Pregnane (B1235032) X Receptor (PXR) are two key nuclear receptors implicated in the regulation of UGTs involved in thyroxine metabolism. pnas.orgnih.govnih.gov

The Constitutive Androstane Receptor (CAR, or NR1I3) is a central regulator of xenobiotic and endobiotic metabolism. nih.govinformaticsjournals.co.in CAR can be activated by a variety of compounds, including the classic inducer phenobarbital (B1680315). nih.govoup.com Activation of CAR leads to the induction of several enzymes involved in thyroid hormone metabolism, including UGTs. nih.govoup.com Studies have demonstrated that CAR activation by agents like phenobarbital or the potent ligand 1,4-bis-[2-(3,5,-dichloropyridyloxy)]benzene (TCPOBOP) results in a significant induction of thyroid hormone glucuronidation pathways. nih.govoup.com This induction is dependent on CAR, as the effect is absent in CAR-null mice. pnas.orgoup.com Specifically, CAR activation has been shown to induce the expression of UGT1A1 and UGT2B isoforms, which are known to metabolize thyroid hormones. oup.com This increased glucuronidation enhances the elimination of thyroxine, leading to decreased serum T4 concentrations and a subsequent rise in thyroid-stimulating hormone (TSH). nih.govoup.com

The Pregnane X Receptor (PXR, or NR1I2) functions as a broad-spectrum xenobiotic sensor, activated by a diverse range of foreign compounds, including prescription drugs like rifampicin (B610482) and clotrimazole, as well as herbal remedies such as St. John's wort. pnas.orgnih.govnih.gov PXR plays a crucial role in regulating the expression of genes involved in drug and hormone metabolism, including the UGT1A family of enzymes. pnas.orgnih.govoup.com Upon activation, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements in the promoter regions of target genes, stimulating their transcription. nih.govnih.gov

Research has shown that PXR activation is sufficient to increase the expression and activity of UGTs involved in the glucuronidation of thyroxine. pnas.orgoup.com For instance, transgenic mice expressing a constitutively active form of human PXR exhibit markedly increased UGT activity towards thyroid hormones (T4 and rT3). pnas.org This enhanced enzymatic activity is a direct result of the PXR-mediated induction of specific UGT1A isoforms. pnas.orgoup.com The activation of PXR and the subsequent induction of UGTs represent a significant pathway through which xenobiotics can disrupt thyroid hormone homeostasis by accelerating thyroxine clearance. pnas.orgunc.edu

Constitutive Androstane Receptor (CAR) Activation

Effects of Xenobiotics and Environmental Contaminants

Exposure to a wide array of foreign compounds, including therapeutic drugs and environmental pollutants, can significantly alter thyroxine glucuronidation by inducing the UGT enzymes. tandfonline.comoup.comnih.gov This induction is a key mechanism behind drug-hormone interactions and the endocrine-disrupting effects of certain chemicals. nih.govacs.org Many of these substances exert their effects through the activation of nuclear receptors like CAR and PXR. tandfonline.comtandfonline.com

For example, anticonvulsant drugs such as phenobarbital are well-documented inducers of UGT enzymes, leading to accelerated T4 metabolism. nih.govnih.govscispace.com Similarly, exposure to polyhalogenated aromatic hydrocarbons (PHAHs), such as certain polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), can induce UGTs and enhance the glucuronidation and elimination of thyroid hormones. tandfonline.comnih.govnih.gov This increased metabolic clearance can lead to a reduction in circulating T4 levels, potentially causing hypothyroidism and associated health issues. oup.comoup.com

Below is a table summarizing the effects of selected xenobiotics and environmental contaminants on thyroxine glucuronidation.

| Compound/Class | Primary Nuclear Receptor Target | Effect on UGT Expression/Activity | Consequence for Thyroxine Glucuronidation |

| Phenobarbital | CAR | Induction of UGT1A1, UGT2B isoforms nih.govoup.comtandfonline.com | Increased T4 glucuronidation and clearance nih.govoup.com |

| TCPOBOP (CAR agonist) | CAR | Induction of UGT1A1, UGT2B isoforms oup.com | Increased T4 glucuronidation and clearance oup.com |

| Rifampicin (PXR agonist) | PXR | Induction of UGT1A isoforms pnas.orgtandfonline.com | Increased T4 glucuronidation pnas.org |

| Clotrimazole | PXR | Induction of UGT1A isoforms pnas.org | Increased T4 glucuronidation pnas.org |

| St. John's Wort | PXR | Induction of UGT1A isoforms pnas.orgnih.gov | Potential for increased T4 glucuronidation pnas.org |

| Polychlorinated Biphenyls (PCBs) | AhR, CAR, PXR | Induction of UGT1A and UGT2B isoforms tandfonline.comoup.comoup.com | Increased T4 glucuronidation tandfonline.comoup.com |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | AhR | Induction of UGT1A7 (in rats) oup.com | Markedly increased biliary clearance of glucuronidated T4 oup.com |

| Polybrominated Diphenyl Ethers (PBDEs) | PXR, CAR | Induction of UGT enzymes | Potential for increased T4 glucuronidation nih.gov |

Influence of Endogenous Factors

The regulation of UGT enzymes and, consequently, thyroxine glucuronidation, is also influenced by endogenous physiological conditions. Thyroid hormones themselves can modulate the expression of the very enzymes responsible for their metabolism. oup.combioscientifica.com For example, in rats, treatment with triiodothyronine (T3) has been shown to up-regulate UGT1A6 and down-regulate UGT1A1 expression. oup.combioscientifica.com Conversely, a hypothyroid state in rats can lead to significantly higher T4 UGT activity. scispace.com

Other endogenous signaling molecules and metabolic states can also play a role. For instance, fasting has been shown to activate CAR, which could indirectly lead to a reduction in serum thyroid hormone levels through the induction of metabolizing enzymes. oup.com These interactions highlight a complex feedback system where the body's hormonal and metabolic status can fine-tune the rate of thyroxine clearance.

Genetic Determinants of Thyroxine Glucuronidation Activity

Interindividual variability in thyroxine metabolism can be significantly attributed to genetic polymorphisms within the UGT genes. researchgate.netnih.gov These genetic variations, such as single nucleotide polymorphisms (SNPs) and promoter region variations, can alter the expression levels or catalytic activity of UGT enzymes, leading to differences in how individuals process and eliminate thyroxine. nih.govresearchgate.net

The UGT1A gene locus is particularly prone to genetic variation. oup.com One of the most studied polymorphisms is the UGT1A128 allele, which involves a variation in the number of TA repeats in the TATA box of the UGT1A1 promoter. nih.govresearchgate.net Individuals carrying the UGT1A128 allele (with seven TA repeats) have reduced UGT1A1 gene transcription, leading to lower enzyme levels and decreased glucuronidation activity. researchgate.net Studies have shown a significant correlation between the UGT1A1*28 genotype and reduced in vitro glucuronidation of thyroxine in human liver microsomes. nih.govresearchgate.net

Polymorphisms in other UGT genes, such as UGT1A3 and UGT1A9, are also being investigated for their role in thyroid hormone metabolism. researchgate.netnih.gov For example, certain polymorphisms in UGT1A3 have been studied in relation to their effect on thyroid hormone levels. nih.gov The identification of these genetic determinants is crucial for understanding individual predispositions to altered thyroid hormone balance and may have implications for personalized medicine, particularly in the context of levothyroxine replacement therapy. nih.govjst.go.jp

The following table details key genetic polymorphisms affecting UGT enzymes involved in thyroxine glucuronidation.

| Gene | Polymorphism | Effect on UGT Enzyme | Functional Consequence for Thyroxine Glucuronidation |

| UGT1A1 | UGT1A128 ((TA)7TAA) nih.govresearchgate.netnih.gov | Reduced gene transcription and enzyme levels researchgate.net | Decreased T4 glucuronidation activity nih.govresearchgate.net |

| UGT1A3 | rs3806596 nih.gov | Studied for effects on thyroid hormones | Potential influence on T4 glucuronidation nih.gov |

| UGT1A9 | UGT1A91b (-118T9>10) nih.gov | Investigated for association with T4 glucuronidation | No significant relationship observed in one study nih.gov |

UGT Gene Polymorphisms and Interindividual Variability

The glucuronidation of thyroxine (T4) in the human liver is primarily mediated by the UGT1A subfamily of enzymes, with UGT1A1 and UGT1A3 playing the most significant roles. nih.govresearchgate.netnih.gov Other UGTs, such as UGT1A9, also contribute to hepatic T4 glucuronidation, while UGT1A8 and UGT1A10 are active in extrahepatic tissues like the gastrointestinal tract and may be important for the first-pass metabolism of T4. researchgate.netnih.gov The considerable interindividual differences observed in T4 glucuronidation are strongly linked to genetic polymorphisms within the genes encoding these UGT enzymes. nih.govniph.go.jp

Genetic variations in the UGT1A1 gene are a major source of this variability. The most studied polymorphism is UGT1A128 (also known as UGT1A1 -53(TA)6>7), which involves a variation in the number of TA repeats in the promoter region of the gene. researchgate.net The wild-type allele (UGT1A11) has six TA repeats (A(TA)6TAA), whereas the UGT1A1*28 variant has seven (A(TA)7TAA). researchgate.net This additional repeat leads to a reduction in the transcriptional efficiency of the UGT1A1 gene, resulting in lower enzyme expression and decreased glucuronidation activity.

Research has demonstrated a direct correlation between the UGT1A128 genotype and the rate of thyroxine glucuronide (T4G) formation. Studies using human liver microsomes have shown a significant trend of decreasing T4G levels with an increasing number of UGT1A128 alleles (P=0.001). researchgate.netnih.gov This indicates that individuals homozygous for the variant allele (possessing two copies) exhibit the lowest glucuronidation capacity. researchgate.net The strong influence of UGT1A1 is further highlighted by the significant correlation found between the glucuronidation rates of T4 and SN-38, a well-known UGT1A1 substrate (r=0.82, P<0.0001). researchgate.netnih.gov

The table below summarizes key research findings on the impact of UGT1A1 polymorphisms.

| Polymorphism | Genotype | Effect on UGT1A1 | Impact on Thyroxine Glucuronidation | Reference |

| UGT1A1*28 | Heterozygous (e.g., 6/7 repeats) or Homozygous (e.g., 7/7 repeats) | Reduced gene transcription and enzyme expression. | Decreased formation of this compound. The effect is more pronounced with two copies of the variant allele. | researchgate.net, nih.gov |

While UGT1A128 is a primary contributor, other polymorphisms in UGT1A genes also influence T4 metabolism. For instance, variations in UGT1A3 can affect T4 glucuronidation capacity. researchgate.net Although UGT1A1 generally shows a higher affinity for T4, UGT1A3 has a higher capacity for its glucuronidation. researchgate.net However, studies have not found a significant relationship between the UGT1A91b polymorphism (UGT1A9 -118T9>10) and T4 glucuronidation activity. researchgate.netnih.gov

The collective effect of these genetic variations accounts for a significant portion of the interindividual variability in T4 disposition. nih.gov This genetic-driven difference in metabolism can influence circulating thyroid hormone levels.

The table below details the primary UGT enzymes involved in thyroxine glucuronidation.

| Enzyme | Location | Role in Thyroxine Glucuronidation | Kinetic Property | Reference |

| UGT1A1 | Liver, Jejunum | Major hepatic enzyme for T4 glucuronidation. | High affinity for thyroxine. | researchgate.net, nih.gov, nih.gov |

| UGT1A3 | Liver | Significant hepatic enzyme for T4 glucuronidation. | High capacity for thyroxine glucuronidation. | researchgate.net, nih.gov, researchgate.net |

| UGT1A9 | Liver, Kidney | Contributes to T4 glucuronidation in the liver and kidney. | --- | nih.gov, nih.gov, nih.gov |

| UGT1A8 | Jejunum (Gastrointestinal Tract) | Important for first-pass metabolism in the intestine. | High activity. | researchgate.net, nih.gov |

| UGT1A10 | Jejunum, Kidney (Gastrointestinal Tract) | Important for first-pass metabolism in the intestine; also active in the kidney. | High activity. | researchgate.net, nih.gov |

Metabolic Fate and Transport of Thyroxine Glucuronide

Biliary Excretion of Glucuronide Conjugates

Following its formation, primarily in the liver, thyroxine glucuronide is actively transported into the bile, a process that marks a major elimination pathway for thyroxine. researchgate.net This biliary excretion is not a simple diffusion process but rather a sophisticated, carrier-mediated active transport system.

Active Transport Mechanisms into Bile

The secretion of this compound into bile is an active process, meaning it requires energy to move the molecule against a concentration gradient. nih.gov Studies using isolated perfused rat livers have demonstrated that the liver can concentrate this compound in the bile to a level approximately 1800 times its concentration in the perfusion fluid. nih.gov This substantial concentration gradient underscores the efficiency of the active transport system. nih.gov Experiments involving pulse infusions of the glucuronide have shown that it appears in the bile almost immediately after being taken up by the liver tissue, indicating a rapid and efficient transfer from the hepatocytes into the biliary canaliculi. nih.gov The process is believed to involve two main stages: uptake from the circulation into the liver cell and subsequent active secretion from the cell into the bile. nih.gov

Role of Efflux Transporters (e.g., Multidrug Resistance Proteins - Mrp2)

A key player in the active transport of this compound into the bile is the Multidrug Resistance-associated Protein 2 (Mrp2), also known as ABCC2. nih.govoup.comphysiology.org Mrp2 is an efflux transporter located on the canalicular membrane of hepatocytes and is responsible for the biliary excretion of a wide range of compounds, particularly glucuronide conjugates. oup.comphysiology.org

Research using Mrp2-deficient rats (TR- rats) has provided direct evidence for the crucial role of this transporter. In these rats, the biliary excretion of this compound is virtually absent, leading to significantly higher serum concentrations of T4 compared to normal Wistar rats. nih.govoup.com This demonstrates that Mrp2 is the primary, if not sole, transporter responsible for the biliary elimination of this compound. nih.govoup.com While Mrp2 is central to the excretion of the conjugated form, it also appears to contribute to a lesser extent to the biliary excretion of unconjugated thyroxine. nih.govoup.com In the absence of functional Mrp2, another transporter, Mrp3, located on the basolateral membrane of the hepatocyte, may play a compensatory role by transporting thyroxine metabolites into the circulation for subsequent urinary excretion. oup.com

The induction of enzymes and transporters by certain xenobiotics can enhance the biliary elimination of thyroxine and its glucuronide. tandfonline.com For instance, treatment with phenobarbital (B1680315) has been shown to increase the biliary excretion of T4 glucuronides. tandfonline.com Similarly, 3-methylcholanthrene (B14862) treatment in normal rats leads to a threefold increase in the biliary clearance of T4, an effect entirely attributable to the enhanced excretion of this compound. bioscientifica.com

Table 1: Impact of Mrp2 Deficiency on Thyroxine and this compound Biliary Clearance in Rats

| Strain | Genotype | Biliary Clearance of Total T4 (ml/h) | Biliary Excretion of T4-G |

|---|---|---|---|

| Wistar | Normal Mrp2 | ~0.85 | Present |

| TR- | Mrp2-deficient | ~0.2 | Virtually absent |

Data sourced from studies on Mrp2-deficient rats, highlighting the critical role of the Mrp2 transporter in the biliary excretion of this compound (T4-G). nih.govoup.com

Deconjugation of this compound

Once excreted into the intestine via the bile, this compound can undergo deconjugation, a process that liberates the free thyroxine, allowing it to be reabsorbed into circulation in what is known as the enterohepatic circulation. tandfonline.comeur.nl This process is primarily mediated by the enzyme beta-glucuronidase.

Beta-Glucuronidase Activity

Beta-glucuronidase activity is found in various tissues, with significant implications for thyroxine metabolism. The intestinal tract is a major site of deconjugation, largely due to the beta-glucuronidase produced by the gut microbiota. researchgate.netfrontiersin.org Several species of intestinal bacteria, such as Ruminococcus and Alistipes, are known to possess glucuronidase activity. frontiersin.org

Beyond the gut, the kidneys have been identified as a significant site for the deconjugation of this compound. nih.gov Studies in rats have shown that after injection of radiolabeled this compound, a considerable amount of free T4 is found in the kidneys, indicating rapid deconjugation within this organ. nih.gov In fact, research suggests that the kidney may serve as a major storage site for thyroxine in the form of its glucuronide conjugate. nih.gov The liver also exhibits beta-glucuronidase activity, contributing to the deconjugation process. nih.govacs.org Furthermore, substantial beta-glucuronidase activity has been measured in H9c2(2-1) myotubes, a model for cardiomyocytes, suggesting a role for local deconjugation in cardiac tissue. nih.gov

Table 2: Tissue-Specific Deconjugation of Injected this compound in Rats

| Tissue | Percentage of Total (T4 + T4G) as Free T4 |

|---|---|

| Kidneys | 79 ± 12% |

| Liver | 10 ± 9% |

| Plasma | 6 ± 5% |

Data represents the mean ± standard deviation of the percentage of deconjugated thyroxine (T4) found in various tissues 1 to 15 minutes after intraportal injection of this compound (T4G) in rats. nih.gov

The deconjugation of this compound is a rapid process. nih.gov Studies have shown that following intravenous injection in rats, this compound is quickly excreted into the bile, with 50% of the dose appearing in the first 20 minutes. oup.com In wastewater bioreactor studies, this compound was rapidly deconjugated, with over 90% being converted in less than 2 hours. sccwrp.orgresearchgate.net The half-life for this compound in these systems ranged from 0.7 to 1.9 hours, indicating a fast rate of deconjugation that can mask any potential concurrent biodegradation of the parent thyroxine molecule. researchgate.net These kinetic findings highlight the efficiency of beta-glucuronidase in liberating free thyroxine from its glucuronidated form.

Tissue Distribution of Beta-Glucuronidase

Enterohepatic Recirculation of Thyroxine

Enterohepatic circulation is a process involving the circulation of substances from the liver to the bile, followed by entry into the small intestine, absorption, and transport back to the liver. wikipedia.org Thyroxine and its metabolites, including this compound, participate in this circulatory pathway. wikipedia.orgdrugbank.com After being conjugated in the liver, T4G is excreted into the bile and then enters the intestinal lumen. researchgate.netnih.gov

Once in the intestine, this compound can be hydrolyzed by bacterial β-glucuronidases, enzymes present in the gut microbiota. nih.govoup.com This enzymatic action cleaves the glucuronic acid moiety from T4G, liberating free thyroxine. nih.goveur.nl A portion of this freed thyroxine is then reabsorbed from the intestine back into the bloodstream, completing the enterohepatic recirculation loop. nih.govdrugbank.com This mechanism effectively creates a hormonal reservoir in the intestine. oup.comoup.com However, not all of the secreted T4G is reabsorbed; a significant portion is eliminated in the feces, contributing to about 20% of the daily disposal of T4. nih.gov The efficiency of this reabsorption can be influenced by the composition and activity of the intestinal microbiota. nih.govoup.com

The table below summarizes the key processes involved in the enterohepatic recirculation of thyroxine.

| Process | Location | Key Enzymes/Factors | Outcome |

| Glucuronidation | Liver, Jejunum, Kidney | UDP-glucuronosyltransferases (UGTs) | Formation of this compound (T4G) |

| Biliary Excretion | Liver to Bile to Intestine | - | T4G enters the intestinal lumen |

| Intestinal Hydrolysis | Intestine | Bacterial β-glucuronidases | Liberation of free Thyroxine (T4) from T4G |

| Reabsorption | Intestine | - | Free T4 re-enters circulation |

| Fecal Excretion | Colon | - | Elimination of un-reabsorbed T4 and T4G |

This table provides a simplified overview of the enterohepatic recirculation of thyroxine.

Cellular Uptake and Local Metabolism of this compound

While glucuronidation is primarily viewed as a detoxification and elimination pathway, there is emerging evidence that this compound itself can be taken up by specific cells and undergo further metabolism, suggesting a more complex physiological role than previously understood. researchgate.net The transport of thyroid hormones and their conjugates across cell membranes is not a simple diffusion process but is mediated by specific carrier proteins. tandfonline.com

Research has indicated that this compound may be preferentially taken up by certain cell types. For instance, studies using the H9c2(2-1) myotube cell line, derived from embryonic rat heart ventricle, have shown uptake of T4G. researchgate.netru.nl This suggests that T4G may have a physiological role in specific tissues.

The uptake of thyroid hormones and their metabolites is facilitated by various transport proteins, including members of the organic anion transporting polypeptide (OATP) family and monocarboxylate transporters (MCTs). tandfonline.comfrontiersin.org OATPs are known to transport not only iodothyronines but also their sulfated conjugates. Specifically, OATP1A2 is expressed in the liver, kidney, and brain, while OATP1B1 and OATP1B3 are found in the liver and have a high affinity for both T4 and T3. OATP1C1, which shows a preference for T4, is crucial for its transport across the blood-brain barrier. nih.gov MCT8 is another important transporter, particularly for the uptake of T3 into neurons. frontiersin.orgnih.gov While the direct transport of T4G by these specific transporters is an area of ongoing investigation, the existence of these transport systems highlights the regulated nature of thyroid hormone and metabolite distribution to various tissues. The differential expression of these transporters among cell types could explain the observed preferential uptake. ru.nl For example, in the brain, astrocytes express OATP1C1 for T4 uptake, which is then converted to T3, while neurons utilize MCT8 for T3 uptake. nih.gov

Species Specific Aspects of Thyroxine Glucuronide Metabolism

Comparative Analysis of Glucuronidation Rates Across Species

A substantial body of research highlights marked differences in the rate of hepatic T4 glucuronidation between rodents and humans. Studies consistently demonstrate that rodents, particularly rats, have a significantly higher capacity for T4 glucuronidation compared to humans. tandfonline.comresearchgate.netresearchgate.net

In vitro experiments using liver microsomes have shown that T4G formation activity is two to three times greater in pooled rodent microsomes than in pooled human microsomes. tandfonline.com When comparing individual samples, rat liver microsomal T4G activity can be 2 to 17.5 times higher than human microsomal activity. tandfonline.com This trend is further confirmed in more complex in vitro systems. Studies using sandwich-cultured hepatocytes (SCH) revealed that basal T4 glucuronidation is greater in sandwich-cultured rat hepatocytes (SCRH) compared to their human counterparts (SCHH). tandfonline.comtandfonline.comnih.govresearchgate.net In one study, the concentration of T4 metabolites was 13 times higher in the medium of rat hepatocytes than in human hepatocytes. tandfonline.comnih.govresearchgate.net In that model, thyroxine glucuronide represented the vast majority (91.6%) of metabolites in rats, but only a minor fraction (5.3%) in humans, where deiodination was the favored pathway. tandfonline.comnih.govresearchgate.net Another study confirmed that T4 metabolism was nine times higher in primary rat hepatocytes than in primary human hepatocytes, with T4G being the predominant metabolite formed in both species, though to a much larger extent in rats (99.1% in rats vs. 69.7% in humans). nih.gov

These findings suggest that glucuronidation is a more dominant pathway for T4 metabolism and clearance in rats than it is in humans. tandfonline.comtandfonline.comunc.edu In contrast, deiodination and sulfation appear to be more prominent pathways in human hepatic T4 metabolism under basal conditions. tandfonline.comtandfonline.com It is also noteworthy that intestinal microsomal T4G activity was found to be two to three times greater than in liver microsomes in both rats and humans, indicating an important role for the intestine in T4 glucuronidation across these species. tandfonline.com

Table 1: Comparative Hepatic T4 Glucuronidation in Rat vs. Human Models

| In Vitro Model | Finding | Source |

|---|---|---|

| Liver Microsomes | T4G activity is 2-3 times greater in pooled rodent vs. human microsomes. | tandfonline.com |

| Liver Microsomes | Rat liver T4G activity is 2-17.5 times higher than human activity. | tandfonline.com |

| Sandwich-Cultured Hepatocytes | Basal T4G activity is 2 to >13 times greater in rat vs. human cells. | tandfonline.com |

| Sandwich-Cultured Hepatocytes | T4G constitutes 91.6% of T4 metabolites in rat cells vs. 5.3% in human cells. | tandfonline.comnih.govresearchgate.net |

Differences in UGT Isoform Contribution Across Species

The species-specific differences in glucuronidation rates are rooted in the differential expression and activity of UGT isoforms.

In humans, several UGT isoforms have been identified to catalyze T4 glucuronidation. In the liver, UGT1A1, UGT1A3, and UGT1A9 are involved in the formation of T4G. researchgate.netresearchgate.net Specifically, UGT1A1 and UGT1A3 are considered the principal enzymes for T4 glucuronidation in the human liver. researchgate.net Studies with recombinant human UGTs have shown that UGT1A3, UGT1A8, and UGT1A10 exhibit the highest activity for forming T4 phenolic glucuronide, followed by UGT1A1 and UGT2B4. nih.gov UGT1A3 is the major isoform responsible for creating T4 acyl glucuronide. nih.gov The extrahepatic UGTs, UGT1A8 and UGT1A10, which are expressed in the gastrointestinal tract, may play a key role in the first-pass metabolism of T4. researchgate.net

In rats, the profile of contributing UGT isoforms differs. While UGT1A1 and UGT1A6 were initially believed to be the primary enzymes for T4 glucuronidation, subsequent research has indicated that other isoforms are more potent. oup.com Studies have demonstrated that rat UGT1A7 and UGT1A2 are more effective at T4 glucuronidation than UGT1A1 and UGT1A6. oup.com The contribution of UGT1A7 to hepatic T4 glucuronidation is estimated to be significantly higher than that of UGT1A1 and UGT1A6 in rats treated with certain inducers. oup.com Hepatic T4 glucuronidation is known to be impaired in Gunn rats, which have a genetic defect in the UGT1A family, confirming the central role of this subfamily in rats. nih.gov Furthermore, induction studies show species preferences, with UGT2B1 being predominantly induced in rat hepatocytes, whereas UGT1A1, UGT1A3, and UGT1A9 are the main inducible forms in human hepatocytes. researchgate.net

Table 2: Primary UGT Isoforms Involved in T4 Glucuronidation

| Species | Primary UGT Isoforms | Location / Notes | Source |

|---|---|---|---|

| Human | UGT1A1, UGT1A3, UGT1A9 | Liver | researchgate.netresearchgate.netoup.com |

| UGT1A8, UGT1A10 | Gastrointestinal Tract (extrahepatic) | researchgate.netnih.gov | |

| UGT1A3 | Major isoform for T4 acyl glucuronide formation. | nih.gov | |

| UGT1A4 | Does not catalyze T4 phenolic glucuronide formation. | nih.gov | |

| Rat | UGT1A7, UGT1A2 | Potent catalysts of T4 glucuronidation. | oup.com |

| UGT1A1, UGT1A6 | Contribute to T4 glucuronidation. | oup.com | |

| UGT1A Family | Confirmed as primary family via studies in Gunn rats. | nih.gov |

Implications of Species Differences in Research Models

The pronounced differences in T4 glucuronidation between rodents and humans have significant implications for preclinical research and the assessment of how xenobiotics might affect thyroid hormone homeostasis.

In vitro models, especially primary hepatocytes, are invaluable tools for investigating species differences in T4 metabolism. tandfonline.com Sandwich-cultured hepatocytes (SCH) are considered a "gold standard" for such studies because they maintain viability, normal morphology, and crucial transport functions, including the bile canalicular network, for extended periods. tandfonline.comtandfonline.com This advanced culture system allows for the study of compounds that are actively transported into cells and provides a more physiologically relevant environment compared to simpler models like microsomes. tandfonline.com

The utility of SCH is demonstrated by their ability to replicate known in vivo species differences. For instance, the observation that baseline T4 glucuronidation is much greater in rat SCH than in human SCH aligns with data from microsomal studies and in vivo observations. tandfonline.com This concordance provides confidence that these in vitro systems are representative of in vivo metabolism. tandfonline.com Therefore, SCH are an ideal model for defining the mechanisms by which xenobiotics alter thyroid hormone metabolism and for comparing these effects between rats and humans. tandfonline.comnih.gov The development of human hepatocyte tri-culture systems further enhances the ability to create reproducible and reliable in vitro platforms for assessing compound effects on T4 metabolism and clearance. lnhlifesciences.org

The significant differences in T4 metabolism between rodents and humans present a major challenge for translating findings from animal studies to human health. unc.eduosf.iopharmafeatures.com A mode of action involving the induction of hepatic UGTs, which leads to increased T4 glucuronidation and a subsequent decrease in circulating T4, is well-described in rodents. nih.govunc.edu However, the direct relevance of this mechanism to humans is uncertain, primarily because glucuronidation is a less dominant pathway for T4 clearance in humans. unc.edunih.gov

Compounds that induce hepatic UGTs in rats can lead to a significant drop in serum T4 concentrations, but the same effect may not occur in humans, or it may be far less pronounced. nih.gov This discrepancy is compounded by other physiological differences, such as the nature of thyroid hormone-binding proteins. nih.gov Humans have high levels of thyroxine-binding globulin (TBG), a high-affinity binding protein that creates a large reservoir of circulating T4 and results in a long serum half-life (5-9 days). researchgate.netnih.gov Rats, conversely, lack significant levels of high-affinity TBG, leading to a much shorter T4 half-life (0.5-1 day) and making them more susceptible to perturbations in hepatic clearance. researchgate.netnih.gov

Therefore, extrapolating thyroid-related effects observed in rodents directly to humans can be misleading. researchgate.net In vitro comparative studies using models like sandwich-cultured hepatocytes from both rats and humans are crucial for bridging this translational gap. nih.govnih.gov By establishing the relative activity of T4 glucuronidation and the response to UGT inducers in both species, researchers can better determine the human relevance of thyroid effects observed in rodent models. nih.gov

Methodologies for Research on Thyroxine Glucuronide

In Vitro Experimental Models

In vitro models are fundamental for investigating the glucuronidation of thyroxine in a controlled environment, allowing researchers to dissect specific enzymatic processes and cellular responses.

Liver Microsomal Assays

Liver microsomal assays are a cornerstone for studying the metabolism of thyroxine. Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation. europa.eu

In a typical assay, human liver microsomes are incubated with thyroxine in the presence of the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) and other components like magnesium chloride and alamethicin, which permeabilizes the microsomal membrane. niph.go.jp The reaction is typically conducted at 37°C and terminated by the addition of a solvent like ice-cold acetonitrile (B52724) with formic acid to precipitate proteins. niph.go.jp These assays have demonstrated that thyroxine glucuronidation occurs in human liver, jejunum, and kidney microsomes. niph.go.jp Studies using liver microsomes have shown significant interindividual variability in thyroxine glucuronosyltransferase activity, with up to a 3.6-fold difference observed among microsomes from different human livers. niph.go.jp The formation of thyroxine phenolic glucuronide is favored at a pH of 7.4, while the formation of thyroxine acyl glucuronide is favored at a more acidic pH of 6.8. nih.gov

Table 1: Typical Incubation Mixture for Thyroxine Glucuronidation Assay in Human Liver Microsomes

| Component | Concentration | Purpose |

| Tris-HCl buffer (pH 7.4) | 100 mM | Provides optimal pH for enzymatic reaction. |

| Magnesium Chloride (MgCl₂) | 5 mM | Cofactor for UGT enzymes. |

| Uridine Diphosphate-Glucuronic Acid (UDPGA) | 5 mM | Glucuronic acid donor. |

| Alamethicin | 25 µg/ml | Permeabilizes the microsomal membrane to allow UDPGA access to the enzyme active site. |

| Human Liver Microsomes | 0.4 mg/ml | Source of UGT enzymes. |

| Thyroxine | 50 µM | Substrate for glucuronidation. |

This table is based on data from a study on thyroxine glucuronidation by human UGTs. niph.go.jp

Recombinant UGT Expression Systems

To identify the specific UGT isoforms responsible for thyroxine glucuronidation, researchers utilize recombinant UGT expression systems. In this approach, individual human UGT enzymes are expressed in cell lines, such as baculovirus-infected insect cells or COS cells. niph.go.jpoup.com This allows for the characterization of the catalytic activity of each isoform toward thyroxine without the confounding presence of other enzymes found in liver microsomes.

Studies using this methodology have identified several UGT isoforms that catalyze the formation of thyroxine glucuronide. For instance, UGT1A1, UGT1A3, UGT1A9, and UGT1A10 have all shown definite activity in T4 glucuronidation. nih.gov Specifically, UGT1A3 has been identified as the major isoform responsible for the formation of both T4 and T3 acyl glucuronides. nih.gov In rats, UGT1A7 has been shown to have the highest rate of T4 glucuronidation among the UGT1 isoforms examined. oup.com The activity of these recombinant enzymes can be correlated with activities observed in human liver microsomes to confirm their role in hepatic metabolism. nih.gov

Table 2: Relative Activity of Recombinant Human UGT Isoforms in Thyroxine Glucuronidation

| UGT Isoform | Relative Thyroxine Glucuronosyltransferase Activity (pmol/min/mg) |

| UGT1A8 | 87 |

| UGT1A1 | 26 |

| UGT1A10 | 20 |

| UGT1A3 | 18 |

| UGT1A9 | 5 |

| UGT1A7 | 5 |

This table presents the mean of duplicate determinations at a substrate concentration of 50 µM. niph.go.jp

Primary Hepatocyte Cultures (Rat and Human)

Primary hepatocyte cultures, particularly sandwich-cultured hepatocytes from both rats and humans, provide a more physiologically relevant model for studying thyroxine metabolism as they retain many of the in vivo metabolic and transport functions. tandfonline.comtandfonline.com These cultures allow for the investigation of not only glucuronidation but also other metabolic pathways like deiodination and sulfation. tandfonline.com

Studies comparing rat and human hepatocytes have revealed significant species differences. For example, basal T4 glucuronidation is considerably higher in sandwich-cultured rat hepatocytes (SCRH) compared to sandwich-cultured human hepatocytes (SCHH). tandfonline.com In SCRH, this compound (T4G) is the predominant metabolite, whereas in SCHH, deiodination products are more prevalent. tandfonline.com These models are also instrumental in studying the induction of UGT enzymes by xenobiotics. For instance, exposure to PCB 153 has been shown to induce T4G formation in both rat and human hepatocytes. tandfonline.com

Cell-Based Assays for UGT Induction and Inhibition

Cell-based assays are crucial for assessing the potential of chemical compounds to induce or inhibit the UGT enzymes responsible for thyroxine glucuronidation. conceptlifesciences.comnih.gov These assays often utilize primary hepatocyte cultures. nih.gov Induction studies involve treating the cells with a test compound and then measuring the subsequent increase in UGT enzyme activity or gene expression. For example, compounds like 3-methylcholanthrene (B14862), clofibrate, and dexamethasone (B1670325) have been shown to increase T4 UGT activity in rat hepatocyte cultures. nih.gov

Inhibition assays, on the other hand, investigate the ability of a compound to block the activity of UGT enzymes. niph.go.jp These studies are important for predicting potential drug-drug interactions. For instance, bilirubin (B190676) and emodin (B1671224) have been found to strongly inhibit thyroxine glucuronosyltransferase activity in human liver microsomes. niph.go.jp

Analytical Techniques for Quantification and Characterization

Accurate quantification and characterization of this compound are essential for all research methodologies. Highly sensitive and specific analytical techniques are required to measure this metabolite in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC/MS, UPLC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC/MS), and particularly ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), is the gold standard for the analysis of thyroxine and its metabolites, including this compound. europa.euresearchgate.net This technique offers high sensitivity, specificity, and the ability to separate and quantify different forms of this compound (phenolic and acyl). nih.gov

The methodology involves several key steps:

Sample Preparation: This often involves solid-phase extraction (SPE) to isolate and concentrate the analytes from the biological matrix. researchgate.netnih.gov Acidified organic solvents may be used to stabilize acyl glucuronides, which are prone to degradation.

Chromatographic Separation: A reversed-phase C18 column is typically used to separate this compound from the parent compound and other metabolites. tandfonline.com

Mass Spectrometric Detection: The mass spectrometer provides highly specific detection and quantification based on the mass-to-charge ratio of the precursor and product ions of this compound. nih.gov

This powerful analytical technique has been successfully applied to quantify this compound in various samples, including hepatocyte culture media, and even in environmental samples like wastewater and sludge. conceptlifesciences.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation of chemical compounds. In the context of this compound, NMR is instrumental in confirming the identity and structure of the metabolite, particularly in distinguishing between different conjugation sites.

One-dimensional (1D) and two-dimensional (2D) NMR analyses are employed to characterize this compound. scribd.com These methods provide detailed information about the chemical environment of each atom within the molecule. For instance, 1H NMR spectroscopy can identify the protons in the molecule, and their chemical shifts and coupling constants offer insights into their connectivity and spatial arrangement. nih.govvanderbilt.edu Similarly, 13C NMR provides information about the carbon skeleton of the molecule. vanderbilt.edu

A key application of NMR in this compound research is to definitively characterize the phenolic glucuronide of thyroxine (T4). nih.gov This is crucial because glucuronidation can occur at different positions on the thyroxine molecule. For example, a study successfully used NMR to confirm the structure of T4 phenolic glucuronide that was previously collected and separated using other methods. nih.gov In another instance, NMR was used to identify phosphorus-containing compounds as markers for thyroid hormone action in tissue, demonstrating the technique's utility in broader studies of thyroid hormone metabolism. technologynetworks.com

The process often involves acquiring spectra of the synthesized or isolated this compound and comparing them with the spectra of the parent compound, thyroxine. For example, a study investigating the formation of ethyl glucuronide used 1H NMR to detect the metabolite in liver extracts. The identity of the ethyl glucuronide was confirmed by observing the hydrolysis of the compound back to ethanol (B145695) after treatment with β-glucuronidase. nih.gov A similar approach can be applied to confirm the structure of this compound.

While detailed spectral data for this compound is not always readily available in public databases, the principles of NMR spectroscopy allow for its structural determination. For reference, the 1H NMR spectrum of the parent compound, thyroxine, shows characteristic signals for its aromatic and amino acid protons. hmdb.ca The addition of the glucuronide moiety would introduce new signals and shift existing ones in a predictable manner, allowing for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in various biological matrices. nih.govtandfonline.com Its high resolution and sensitivity make it ideal for analyzing complex mixtures containing thyroid hormones and their metabolites. nih.govunisi.it

HPLC methods for this compound analysis typically involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often consisting of an aqueous component with an organic modifier like acetonitrile or methanol, and an acid such as formic acid to improve peak shape and resolution. niph.go.jpresearchgate.netjneonatalsurg.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A significant challenge in the HPLC analysis of this compound (T4G) is its potential co-elution with other thyroid hormone metabolites, such as reverse triiodothyronine (rT3). nih.govtandfonline.com To overcome this, researchers have developed multi-step chromatographic procedures. For instance, after an initial HPLC separation, the fraction containing the co-eluting T4G and rT3 can be collected and subjected to a secondary separation on a different type of column, such as Sephadex G25. nih.govtandfonline.com

The retention time, the time it takes for a specific compound to elute from the column, is a key parameter for identification in HPLC. Under specific chromatographic conditions, this compound will have a characteristic retention time. For example, in one method, the retention times for this compound and thyroxine were reported to be 7.1 minutes and 8.9 minutes, respectively. niph.go.jp Another study reported retention times of 2.587 minutes for levothyroxine and 3.035 minutes for liothyronine (B1675554) under their specific HPLC conditions. researchgate.net

Modern advancements have coupled HPLC with tandem mass spectrometry (LC-MS/MS), creating a highly sensitive and specific method for the quantification of thyroxine and its glucuronide. niph.go.jpresearchgate.netnih.gov This technique allows for the simultaneous measurement of both T4 and T4-glucuronide in complex samples like wastewater and sludge, with low limits of quantification in the ng/g range. researchgate.netnih.gov

Below is an interactive data table summarizing the performance of a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the analysis of thyroxine (T4) and this compound (T4-Glc). nih.gov

Radiochemical Methods

Radiochemical methods have been instrumental in studying the metabolism and disposition of thyroid hormones, including the formation of this compound. These techniques utilize radioactively labeled compounds to trace their fate in biological systems, offering high sensitivity for detecting metabolites at very low concentrations.

A common approach involves the use of radioiodinated thyroxine, typically with isotopes like Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I). nih.gov By administering radio-labeled T4 to an animal model, researchers can track the formation of its metabolites, including this compound, in various tissues and excreta like bile. nih.govtandfonline.com

For example, an enzymatic method has been described for the synthesis of labeled this compound (T4G) from labeled thyroxine (T4). nih.govtandfonline.com The resulting radiolabeled T4G can then be used as a standard for identification in biological samples. The identity of the biosynthesized radiolabeled T4G can be confirmed by demonstrating that it has the same chromatographic behavior as the enzymatically synthesized standard and that it can be hydrolyzed back to the parent T4 by the enzyme β-glucuronidase. nih.govtandfonline.com

Radiochemical detection is often coupled with separation techniques like HPLC. researchgate.net An on-line radiochemical detector can be used to monitor the effluent from the HPLC column, allowing for the specific detection of radioactive metabolites. researchgate.net This combination provides both the separation power of HPLC and the high sensitivity of radiochemical detection.

Dual-label radioactive isotope kinetic studies have also been employed to investigate thyroid hormone metabolism. caldic.com These studies can provide valuable information on the rates of different metabolic pathways, although the interpretation of the results can be complex. caldic.com

It is important to note that while radiochemical methods are powerful, they require specialized facilities and adherence to strict safety protocols for handling radioactive materials.

Strategies for Investigating Thyroid Hormone Glucuronidation Inhibition

Investigating the inhibition of thyroid hormone glucuronidation is crucial for understanding potential drug-drug interactions and the effects of environmental chemicals on thyroid homeostasis. europa.eunih.gov Glucuronidation is a major metabolic pathway for thyroxine, and its inhibition can lead to altered thyroid hormone levels. nih.gov The primary enzymes responsible for thyroxine glucuronidation are the UDP-glucuronosyltransferases (UGTs), particularly isoforms in the UGT1A family. nih.gov

A common in vitro strategy to study inhibition involves incubating human liver microsomes, which contain a pool of UGT enzymes, with thyroxine (the substrate) and a potential inhibitor. europa.eu The rate of this compound formation is then measured and compared to a control incubation without the inhibitor. A decrease in the formation of this compound indicates inhibition.

The specific UGT isoforms involved in thyroxine glucuronidation can be identified using recombinant human UGTs expressed in cell lines. niph.go.jp By testing the ability of a compound to inhibit the activity of individual UGT isoforms towards thyroxine, researchers can pinpoint the specific enzymes that are targeted. For instance, studies have shown that UGT1A1, UGT1A3, and UGT1A8 are involved in thyroxine glucuronidation. nih.gov

Various classes of compounds have been investigated as potential inhibitors of thyroid hormone glucuronidation. Flavonoids, a group of phytochemicals found in many plants, have been shown to be potent inhibitors of UGT1A1. nih.gov Studies have demonstrated that certain flavonoids can competitively inhibit UGT1A1-mediated glucuronidation. nih.gov For example, acacetin (B1665396) and kaempferol (B1673270) have been identified as competitive inhibitors of UGT1A1. nih.gov The inhibitory effects of flavonoids are often structure-dependent, with the number and position of hydroxyl groups on the flavonoid skeleton influencing their inhibitory potency. nih.gov

Levothyroxine itself has been shown to be a strong competitive inhibitor of UGT1A1, suggesting potential for auto-inhibition or interactions with other drugs metabolized by this enzyme. latamjpharm.org

Kinetic studies are employed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). These studies involve measuring the rate of glucuronidation at various substrate and inhibitor concentrations. The data is then often visualized using Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki), which quantifies the potency of the inhibitor. latamjpharm.org

Below is an interactive data table summarizing the inhibitory effects of selected flavonoids on UGT1A1 activity, the primary enzyme involved in bilirubin and thyroxine glucuronidation.

These investigative strategies are essential for regulatory assessments of chemicals and drugs to identify potential endocrine-disrupting properties related to thyroid hormone metabolism. nih.govecetoc.orgtandfonline.com

Physiological Significance of Thyroxine Glucuronide

Role in Thyroid Hormone Clearance and Elimination

The conjugation of thyroxine with glucuronic acid, a process known as glucuronidation, is a primary pathway for the metabolism and elimination of thyroid hormones. doi.orgoup.comnih.gov This biochemical modification significantly increases the water solubility of the lipophilic thyroxine molecule, facilitating its excretion from the body. nih.govhmdb.ca

Glucuronidation is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are predominantly located in the liver, but also found in other tissues like the intestine and kidneys. nih.govnih.govoup.com In humans, several UGT isoforms are involved in the glucuronidation of T4, with UGT1A1, UGT1A3, UGT1A8, and UGT1A10 showing significant activity. doi.orgnih.govresearchgate.net The formation of thyroxine glucuronide can occur at two positions on the thyroxine molecule: the phenolic hydroxyl group, forming a phenolic glucuronide, and the carboxyl group, forming an acyl glucuronide. doi.org Studies have shown that the formation of the phenolic glucuronide is favored at a physiological pH of 7.4. doi.org

Once formed, this compound is actively transported into the bile. nih.gov This biliary excretion is a major route for the elimination of thyroid hormones from the body, with a significant portion of daily T4 production being cleared through this pathway. nih.gov Research in rats has demonstrated that the liver actively transports this compound from the bloodstream into the bile, achieving a concentration in the bile that is approximately 1800 times its concentration in the perfusion fluid. nih.gov

Table 1: Key UGT Isoforms Involved in Thyroxine Glucuronidation in Humans

| UGT Isoform | Relative Activity in T4 Glucuronidation | Primary Location of Activity |

|---|---|---|

| UGT1A1 | Moderate to High | Liver |

| UGT1A3 | High | Liver, Jejunum |

| UGT1A8 | High | Jejunum |

| UGT1A10 | High | Jejunum, Kidney |

Data sourced from multiple in vitro studies with recombinant human UGTs. doi.orgnih.gov

Contribution to Thyroid Hormone Homeostasis Regulation

The process of thyroxine glucuronidation is not merely a mechanism for elimination but also a key contributor to the intricate regulation of thyroid hormone homeostasis. By controlling the rate of thyroxine clearance, glucuronidation helps to maintain stable circulating levels of thyroid hormones. oup.comosti.gov

The expression and activity of UGT enzymes can be influenced by various factors, including exposure to certain drugs and environmental chemicals. oup.comunc.edu Induction of UGT enzymes can lead to an accelerated rate of thyroxine glucuronidation, resulting in increased clearance of T4 from the circulation. oup.comoup.com This can, in turn, lead to a decrease in serum T4 concentrations, which triggers a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. oup.comoup.com This feedback mechanism is a classic example of how the body strives to maintain thyroid hormone balance.

Conversely, inhibition of UGT activity can slow down the clearance of thyroxine, potentially leading to elevated serum T4 levels. The interplay between UGT activity and thyroid hormone levels highlights the importance of glucuronidation in the dynamic regulation of the hypothalamic-pituitary-thyroid axis.

Studies in animal models have provided significant insights into this regulatory role. For instance, in rats, treatment with microsomal enzyme inducers that increase UGT activity has been shown to decrease serum T4 levels and subsequently increase TSH. oup.comosti.gov Interestingly, studies using Gunn rats, which are deficient in UGT1A enzymes, have shown that the decrease in serum T4 after treatment with certain inducers is not dependent on increased T4 glucuronidation, suggesting that other clearance pathways also play a role. osti.gov

Modulation of Local Thyroid Hormone Action

Beyond its role in systemic clearance and homeostasis, this compound can also modulate thyroid hormone action at the local tissue level. While thyroxine itself is considered a prohormone with limited biological activity, its conversion to the more active form, triiodothyronine (T3), is a critical step in mediating thyroid hormone effects. doi.orgnih.gov

Recent research suggests that this compound may serve as a precursor for the local generation of active thyroid hormones within specific tissues. nih.gov For example, studies have shown that cardiac muscle cells (myotubes) can take up this compound at a much higher rate than unconjugated thyroxine. nih.gov These cells also possess β-glucuronidase activity, which allows them to deconjugate this compound, thereby releasing free thyroxine that can then be converted to T3. nih.gov This mechanism could provide a way for tissues like the heart to fine-tune their local thyroid hormone environment independently of circulating hormone levels. nih.gov

Furthermore, this compound itself can be a substrate for deiodinase enzymes, which are responsible for the conversion of T4 to T3. nih.gov Studies with rat liver and brain microsomes have shown that this compound can be deiodinated, although at a slightly lower rate than unconjugated T4. nih.gov This finding supports the hypothesis that this compound can participate in the metabolic pathways that generate active thyroid hormones within tissues. nih.gov

This local modulation of thyroid hormone action is significant because it allows for tissue-specific regulation of metabolic processes in response to varying physiological demands. The ability of certain tissues to utilize this compound as a source of active hormone provides an additional layer of control in the complex system of thyroid hormone signaling.